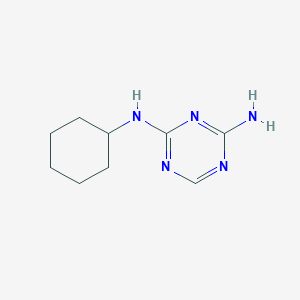

N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Overview

Description

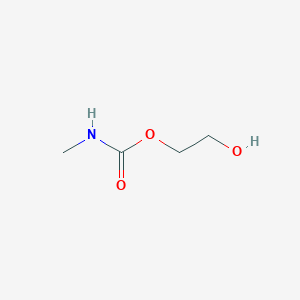

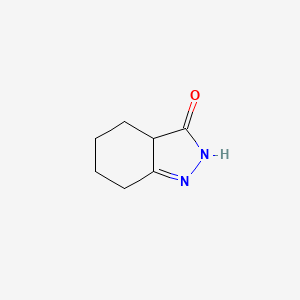

“N-Cyclohexyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C9H15N5 . It has an average mass of 193.249 Da and a monoisotopic mass of 193.132751 Da .

Synthesis Analysis

A library of compounds with a similar structure, 6,N2-Diaryl-1,3,5-triazine-2,4-diamines, was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Molecular Structure Analysis

The molecular structure of “N-Cyclohexyl-1,3,5-triazine-2,4-diamine” can be analyzed using various methods such as FT-IR, 1H, and 13C NMR spectra . Single-crystal X-ray diffraction can be used to investigate its molecular structure .Scientific Research Applications

- Field : Medical and Pharmaceutical Research .

- Application : 1,3,5-triazine derivatives have been investigated for their antimicrobial activity .

- Method : These compounds were prepared by conventional methods or using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .

- Results : Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli. For instance, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .

- Field : Cancer Research .

- Application : Certain 1,3,5-triazine derivatives have been evaluated for their antiproliferative properties .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The most promising results were obtained in the growth inhibition of the triple negative MDA-MB231 breast cancer cells .

Antimicrobial Activity

Antiproliferative Properties

- Field : Medical and Pharmaceutical Research .

- Application : Some 1,3,5-triazine derivatives have been investigated for their antimalarial activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Virology .

- Application : Certain 1,3,5-triazine derivatives have been evaluated for their anti-viral activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Organic Chemistry .

- Application : 1,3,5-triazine is used as the equivalent of hydrogen cyanide (HCN) in organic synthesis .

- Method : One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .

- Results : The results were not specified in the source .

- Field : Chemical Engineering .

- Application : Triazines and tetrazines have great practical applications such as heterogeneous catalysis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

Antimalarial Activity

Anti-viral Activities

Organic Synthesis

Heterogeneous Catalysis

- Field : Medical and Pharmaceutical Research .

- Application : Certain 1,3,5-triazine derivatives have been identified as remarkably antifungal .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Virology .

- Application : Some 1,3,5-triazine derivatives have been evaluated for their anti-HIV activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Medical and Pharmaceutical Research .

- Application : Certain 1,3,5-triazine derivatives have been identified as analgesic .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Parasitology .

- Application : Some 1,3,5-triazine derivatives have been evaluated for their anti-protozoal activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

- Field : Chemical Engineering .

- Application : Triazines and tetrazines have great practical applications such as photocatalysis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results were not specified in the source .

Antifungal Properties

Anti-HIV Properties

Analgesic Properties

Anti-protozoal Properties

Photocatalysis

Energy-related Functions

Future Directions

The future directions for “N-Cyclohexyl-1,3,5-triazine-2,4-diamine” could involve further exploration of its potential applications, particularly in the field of medicine given the therapeutic properties of similar 1,3,5-triazine-based compounds . More research could also be conducted to fully understand its chemical reactions and mechanism of action.

properties

IUPAC Name |

2-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWDCMCTODBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304245 | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

CAS RN |

645-20-5 | |

| Record name | 645-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)